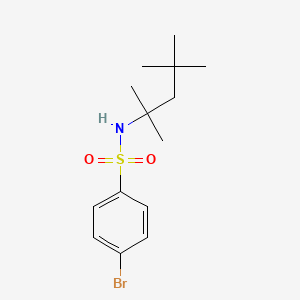![molecular formula C21H18ClFN2O3S B3592984 2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3592984.png)
2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides. This compound is known for its potential applications in medicinal chemistry, particularly as a thrombin inhibitor. Its unique structure, which includes both chloro and fluoro substituents, contributes to its distinct chemical properties and biological activities.
Métodos De Preparación
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Formation of the acetamide core: This can be achieved through the reaction of 2-chloro-6-fluoroaniline with acetic anhydride under acidic conditions.
Sulfonamide formation: The acetamide intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Coupling reaction: The final step involves coupling the sulfonamide derivative with 4-aminophenylacetic acid under appropriate conditions to yield the target compound.
Análisis De Reacciones Químicas
2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamide and sulfonamide moieties.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Medicinal chemistry: It is studied as a potent thrombin inhibitor, which makes it a potential candidate for the development of anticoagulant drugs.
Biological research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with thrombin, a key enzyme in the blood coagulation pathway. The compound binds to the active site of thrombin, inhibiting its activity and preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This inhibition is achieved through specific interactions between the compound’s functional groups and the amino acid residues in the thrombin active site.
Comparación Con Compuestos Similares
Similar compounds to 2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide include other acetamide derivatives with different substituents. For example:
2-(2-chloro-6-fluorophenyl)acetamides: These compounds have variations in the substituents on the phenyl ring, which can affect their biological activity and chemical properties.
Sulfonamide derivatives: Compounds with different sulfonamide groups can exhibit varying degrees of enzyme inhibition and other biological activities.
The uniqueness of this compound lies in its specific combination of chloro, fluoro, and sulfonamide substituents, which contribute to its potent thrombin inhibitory activity and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3S/c1-14-5-7-16(8-6-14)25-29(27,28)17-11-9-15(10-12-17)24-21(26)13-18-19(22)3-2-4-20(18)23/h2-12,25H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXHOMRBGBHWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dichlorophenyl)-2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3592911.png)
![2-{[4-allyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B3592914.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3592924.png)

![ETHYL 2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZOATE](/img/structure/B3592938.png)

![2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]BENZAMIDE](/img/structure/B3592956.png)
![2-(2-CHLORO-6-FLUOROPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE](/img/structure/B3592968.png)
![2-(2-chloro-6-fluorophenyl)-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3592969.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-chlorobenzamide](/img/structure/B3592988.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3592992.png)
![N-{4-[BENZYL(METHYL)SULFAMOYL]PHENYL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B3593000.png)

